2-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Historical Context of Chromeno[2,3-c]pyrrole Research
The study of chromeno-pyrrole frameworks dates to the mid-20th century, with early synthetic efforts focusing on cyclization strategies. In 1955, Kruger et al. pioneered the synthesis of chromeno[3,2-c]pyridine via cyanopyridyl phenyl ether cyclization, establishing foundational methodologies for fused heterocycles. Subsequent decades saw advancements in substrate design, such as Bloomfield’s 1970 work using ester-functionalized phenyl pyridyl ethers to access chromeno[3,2-c]quinolines in high yields. These early approaches relied on harsh acidic conditions (e.g., polyphosphoric acid) and multi-step sequences, limiting scalability. The turn of the 21st century introduced metal-free protocols, exemplified by El-Sayed’s 2001 thiocarboxamide cyclization and Plaskon’s 2008 TMSCl-mediated annulation, which improved selectivity and functional group tolerance. Recent innovations, such as base-promoted (4 + 2) annulations (2024) and Barton–Zard reactions (2022), underscore the field’s shift toward sustainable, chemodivergent synthesis.
Positioning of 2-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in Contemporary Literature
This compound epitomizes the integration of modern synthetic strategies with targeted molecular design. Its structure incorporates a dimethylamino propyl side chain, a 4-fluorophenyl group, and 6,7-dimethyl substituents—features that enhance solubility, electronic modulation, and steric control. Contemporary methods, such as the base-mediated annulation reported in 2024, enable precise installation of such substituents. The fluorophenyl moiety, a common pharmacophore in drug discovery, aligns with trends in bioactive chromeno-pyrrole derivatives, such as the benzodiazepine receptor ligand pyrrolo[3,2-c]coumarin. Furthermore, the dimethyl groups at positions 6 and 7 likely influence π-stacking interactions, a property critical for materials science applications.
Structural Classification within Heterocyclic Chemistry
The compound belongs to the chromeno[2,3-c]pyrrole family, characterized by a benzopyran (chromene) fused to a pyrrole ring at the [2,3-c] positions. The core scaffold is defined by the following structure:
$$
\text{Chromeno[2,3-c]pyrrole core} = \text{Benzopyran (positions 1–4)} \oplus \text{Pyrrole (positions 2–3)}
$$
Key structural features include:
- 1,2-Dihydro configuration : The saturated pyrrole ring reduces aromaticity, enhancing reactivity for further functionalization.
- Substituent diversity : The 3-(dimethylamino)propyl group at position 2 introduces a tertiary amine, facilitating protonation and hydrogen bonding. The 4-fluorophenyl group at position 1 provides electron-withdrawing character, while the 6,7-dimethyl groups sterically shield the chromene moiety.
General Research Significance of the Chromeno-Pyrrole Scaffold
Chromeno-pyrrole derivatives exhibit remarkable pharmacological and photophysical properties. For instance:
- Antibacterial activity : Pyrrolo[3,4-c]coumarin-1-carboxylic acid derivatives demonstrate potency against Gram-positive and Gram-negative bacteria, rivaling gentamicin.
- CNS modulation : 1,3-Diaryl-substituted pyrrolo[3,2-c]coumarins act as benzodiazepine receptor ligands, suggesting anxiolytic potential.
- Materials science : Blue-light-emitting pericyclic pyrrolo[3,4-c]coumarins highlight applications in organic electronics.
The scaffold’s versatility is further evidenced by synthetic adaptability. For example, the 2024 base-promoted annulation permits rapid access to 2H-chromen-2-one and chromeno[2,3-c]pyrrole derivatives from α-alkylidene succinimides and p-quinone methides. Such methods enable systematic exploration of structure-activity relationships (SARs), positioning chromeno-pyrroles as a privileged scaffold in drug discovery.
Table 1: Representative Chromeno[2,3-c]pyrrole Derivatives and Their Synthetic Routes
Properties
IUPAC Name |
2-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-6,7-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN2O3/c1-14-12-18-19(13-15(14)2)30-23-20(22(18)28)21(16-6-8-17(25)9-7-16)27(24(23)29)11-5-10-26(3)4/h6-9,12-13,21H,5,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPUEVLMQFLQLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CCCN(C)C)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Chromeno-Pyrrole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromeno-pyrrole structure.
Introduction of the Fluorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where a fluorophenyl group is introduced to the core structure.
Attachment of the Dimethylamino Propyl Chain: This step often involves nucleophilic substitution reactions, where the dimethylamino propyl chain is attached to the core structure.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, often involving hydrogenation.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorophenyl and dimethylamino propyl sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NaOH, NH₃) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
The compound 2-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic molecule with significant potential in various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.
Structural Features
The structure of the compound features a chromeno-pyrrole framework, which is known for its diverse biological activities. The presence of a dimethylamino group and a fluorophenyl substituent enhances its lipophilicity and potential interaction with biological targets.
Anticancer Activity
Research indicates that compounds similar to this one exhibit significant anticancer properties. A study conducted by the National Cancer Institute (NCI) assessed a related compound's efficacy against various human tumor cell lines, revealing an average growth inhibition rate of approximately 12.53% at a concentration of .
| Compound | Cell Line Tested | GI50 (μM) | TGI (μM) |
|---|---|---|---|
| Related Compound | Multiple lines | 15.72 | 50.68 |
Neuropharmacological Effects
The compound has potential applications in treating neurological disorders due to its structural similarity to known neuroactive agents. It may influence neurotransmitter systems, particularly those involving serotonin and dopamine pathways, which are critical in mood regulation and cognitive functions.
Antimicrobial Properties
Similar compounds have shown activity against various pathogens, suggesting that this compound may also possess antimicrobial properties. Studies indicate that structural motifs in related compounds can inhibit bacterial growth through mechanisms such as enzyme inhibition or disruption of cell wall synthesis.
Case Study 1: Anticancer Efficacy
In a comprehensive study, a related compound demonstrated significant tumor growth inhibition in xenograft models by targeting specific signaling pathways involved in cancer progression . This highlights the potential of the chromeno-pyrrole structure in developing novel anticancer therapies.
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of structurally similar compounds in models of neurodegeneration. These compounds exhibited the ability to reduce oxidative stress and inflammation, suggesting a therapeutic role in conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of 2-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its fluorophenyl group may interact with hydrophobic pockets in proteins, while the dimethylamino propyl chain can form hydrogen bonds or ionic interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Spectroscopic Comparisons
- NMR Shifts: The dimethylamino-propyl chain in the target compound generates distinct ¹H NMR signals at δ 2.37–2.49 ppm (methyl groups) and δ 3.44–3.81 ppm (propyl chain), differing from hydroxyethyl derivatives (δ 4.86 ppm for -OH) .
- Melting Points: The target compound’s melting point is expected to be lower than the hydroxyethyl analog (195–197°C) due to reduced hydrogen bonding .
Functional Transformations and Derivatives
The target compound can undergo ring-opening reactions to form 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones, a pathway shared with other 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones . However, the dimethylamino-propyl group may hinder cyclization compared to less sterically hindered substituents.
Biological Activity
The compound 2-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione , often referred to by its systematic name or as a derivative of related pharmacological agents, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Molecular Characteristics
- Molecular Formula : C20H22FN2O2
- Molecular Weight : 336.4 g/mol
- IUPAC Name : this compound
Structural Insights
The structure of the compound features a chromene core fused with a pyrrole moiety, which is significant for its interaction with biological targets. The presence of the dimethylamino group enhances its lipophilicity and potential CNS activity.
Research indicates that this compound interacts primarily with the serotonin transporter (SERT) and may exhibit properties similar to those of established antidepressants. The interaction with SERT is crucial for the modulation of serotonin levels in the brain, which is pivotal for mood regulation and anxiety management .
Pharmacological Profile
- Antidepressant Activity :
- The compound has shown promising results in preclinical models for antidepressant-like effects. It exhibits high affinity for SERT and demonstrates an ability to inhibit serotonin reuptake effectively.
- Neurotransmitter Modulation :
In Vitro Studies
Table 1 summarizes the binding affinities (Ki values) of the compound at various receptors:
| Receptor Type | Binding Affinity (Ki in nM) |
|---|---|
| SERT | 19.7 |
| NET | Not significant |
| Dopamine D2 | 35.0 |
These results highlight the selectivity of the compound towards SERT over NET and other receptors.
In Vivo Studies
In vivo studies have demonstrated that administration of this compound leads to significant reductions in depressive-like behaviors in rodent models. Behavioral assays such as the forced swim test and tail suspension test have been utilized to assess its antidepressant efficacy.
Clinical Relevance
A notable study published in Bioorganic & Medicinal Chemistry investigated a series of analogs derived from this compound, revealing that modifications at the fluorophenyl position could enhance SERT selectivity while maintaining low toxicity profiles .
Comparative Analysis with Other Antidepressants
Table 2 compares the efficacy of this compound with traditional SSRIs like fluoxetine and citalopram:
| Compound | SERT Ki (nM) | Efficacy in Rodent Models |
|---|---|---|
| 2-(3-(Dimethylamino)propyl)... | 19.7 | High |
| Fluoxetine | 10 | Moderate |
| Citalopram | 14 | High |
This comparative analysis underscores the potential of this new compound as a viable alternative or adjunct in antidepressant therapy.
Q & A
Q. What synthetic methodologies are most effective for preparing this compound, and how do they compare in terms of yield and scalability?
The one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines is a robust approach for synthesizing this class of compounds. This method offers advantages such as mild reaction conditions, compatibility with diverse substituents, and high functional group tolerance, enabling the creation of 223 derivatives with yields ranging from 45% to 92% . Older protocols, such as those using alkylation of dihydrochromeno-pyrrole-dione precursors, may require harsher conditions but remain viable for specific substituent configurations .
Q. How do substituent variations in aryl aldehydes and primary amines affect the compound’s structural and physicochemical properties?
Substituents on aryl aldehydes (e.g., electron-withdrawing groups) and primary amines (e.g., dimethylamino groups) influence steric and electronic properties, which can alter reaction kinetics and product stability. For example, bulky substituents may reduce yields due to steric hindrance, while electron-donating groups on aldehydes can enhance reactivity. Systematic libraries (223 examples) demonstrate that substituent selection directly impacts melting points, solubility, and crystallinity .
Q. What critical reaction parameters (e.g., solvent, stoichiometry) should be prioritized to optimize synthesis yields?
Key parameters include:
- Stoichiometry : Hydrazine hydrate equivalents (3–7 eq.) significantly affect cyclization efficiency .
- Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while protic solvents (e.g., ethanol) may favor specific reaction pathways.
- Temperature : Controlled heating (80–100°C) balances reaction rate and side-product formation .
Advanced Research Questions
Q. How can computational reaction path search methods accelerate the discovery of novel derivatives with tailored bioactivity?
Quantum chemical calculations (e.g., density functional theory) and information science tools can predict transition states, activation energies, and substituent effects. The ICReDD framework integrates computational predictions with high-throughput experimentation to identify optimal reaction pathways, reducing trial-and-error cycles by 60–70% . For example, reaction path searches could prioritize amines and aldehydes that minimize steric clashes in the target compound’s dihydrochromeno-pyrrole-dione core.
Q. What experimental strategies resolve contradictions in reported yields when varying substituents or reaction conditions?
Employ statistical design of experiments (DoE) to systematically analyze variables:
- Factorial designs : Test interactions between stoichiometry, solvent, and temperature.
- Response surface methodology (RSM) : Model non-linear relationships (e.g., solvent polarity vs. yield). Evidence from chemical technology studies shows that DoE reduces experimental runs by 50% while identifying critical factors (e.g., solvent choice contributes 40% of yield variance) .
Q. What separation technologies are most effective for purifying this compound from complex multicomponent mixtures?
Membrane-based separation (e.g., nanofiltration) or chromatography (e.g., reverse-phase HPLC) can isolate the target compound based on hydrophobicity and molecular weight. CRDC classification highlights advancements in membrane technologies (RDF2050104) for separating heterocyclic compounds with similar polarity profiles . Pre-purification via acid-base extraction (exploiting the dimethylamino group’s basicity) may also reduce complexity .
Q. How can reactor design principles improve reproducibility in lab-scale synthesis?
Microreactor systems enhance heat/mass transfer for exothermic steps (e.g., cyclization), while continuous-flow setups minimize batch-to-batch variability. CRDC subclass RDF2050112 emphasizes reactor designs that maintain precise temperature gradients and mixing efficiency, critical for scaling reactions from milligram to gram quantities without compromising yield .
Methodological Considerations
- Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., NMR for purity, HPLC for yield quantification) and apply multivariate regression to isolate confounding variables .
- Reaction Optimization : Combine computational screening (e.g., Gibbs free energy calculations for intermediate stability) with iterative experimental validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
